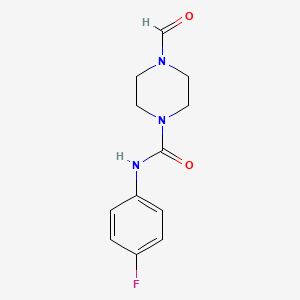

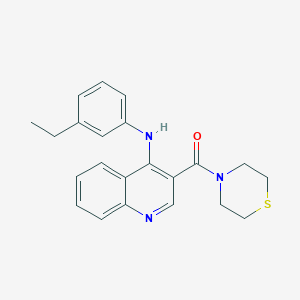

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides. The synthesis of these compounds is typically followed by characterization using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR).Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized it through Hantzsch thiazole synthesis by reacting precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Antifungal Properties

Exploring its antifungal effects is another avenue of interest. Although specific studies on this compound are limited, derivatives of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide have been synthesized and screened for antifungal activity.

Anti-Corrosion Applications

In a different context, a synthesized pyridazinone analog containing the fluorophenyl moiety demonstrated anti-corrosion characteristics. This compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP), was assessed for its ability to protect carbon steel in a 1-M HCl medium .

Epoxy Modification

Researchers have incorporated a derivative of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide, specifically benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), into diglycidyl ether of bisphenol A (DGEBA). This modification aimed to enhance the properties of epoxy resins .

Drug Development

While not directly studied for drug development, the compound’s structural features make it an interesting scaffold. Thiazole derivatives have yielded drugs used in treating HIV infections, cancer, hypertension, schizophrenia, and allergies. Although N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide itself hasn’t been fully explored, its thiazole framework aligns with drug discovery trends .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide may also interact with various cellular targets.

Mode of Action

One study suggests that a similar compound, n-benzoil-n’-(4-fluorophenyl) thiourea derivative, acts as an anti-cancer agent by inhibiting the sirtuin1 enzyme (sirt1) . This inhibition could lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

It is known that similar compounds, such as fentanyl analogs, undergo metabolic pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Pharmacokinetics

In silico tests on similar compounds, such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, suggest that they have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining a drug’s bioavailability .

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGOBWROHMTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2768277.png)

![5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2768282.png)

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2768284.png)

![3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2768286.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2768290.png)

![7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2768292.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2768295.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)